BenchChemオンラインストアへようこそ!

(4-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Dopamine D1 receptor Allosteric modulator Imidazoline

(4-Ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851803-27-5) is a synthetic small molecule (MW 354.47, C20H22N2O2S) that belongs to the N‑acyl‑2‑(benzylthio)‑4,5‑dihydro‑1H‑imidazole chemotype. This scaffold combines a 4‑ethoxyphenyl carbonyl group, a 3‑methylbenzyl thioether side‑chain, and a partially saturated imidazoline ring.

Molecular Formula C20H22N2O2S
Molecular Weight 354.47
CAS No. 851803-27-5
Cat. No. B2506868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS851803-27-5
Molecular FormulaC20H22N2O2S
Molecular Weight354.47
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC(=C3)C
InChIInChI=1S/C20H22N2O2S/c1-3-24-18-9-7-17(8-10-18)19(23)22-12-11-21-20(22)25-14-16-6-4-5-15(2)13-16/h4-10,13H,3,11-12,14H2,1-2H3
InChIKeyDSFYLIUHELDZSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851803-27-5): Compound Identity and Structural Class


(4-Ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851803-27-5) is a synthetic small molecule (MW 354.47, C20H22N2O2S) that belongs to the N‑acyl‑2‑(benzylthio)‑4,5‑dihydro‑1H‑imidazole chemotype . This scaffold combines a 4‑ethoxyphenyl carbonyl group, a 3‑methylbenzyl thioether side‑chain, and a partially saturated imidazoline ring. Structurally related 2‑(benzylthio)‑4,5‑dihydro‑1H‑imidazole derivatives have been reported as allosteric modulators of the dopamine D1 receptor and as inhibitors of p38 MAP kinase [1][2], establishing the class as a privileged chemotype for CNS and anti‑inflammatory drug discovery programs.

Why Generic Substitution Fails for (4-Ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone


Within the N‑acyl‑2‑(benzylthio)‑4,5‑dihydro‑1H‑imidazole series, subtle modifications to the benzyl thioether, the N‑acyl aryl group, or the imidazoline ring oxidation state can extinguish or invert biological activity. For example, the furan‑2‑yl analog BDBM48973 is a sub‑nanomolar allosteric modulator of the D1B dopamine receptor [1], whereas the corresponding thioether‑to‑sulfone oxidation or replacement of the 3‑methylbenzyl group with 3‑fluorobenzyl dramatically alters potency and selectivity profiles [2]. The 4‑ethoxyphenyl substitution pattern on the target compound confers distinct electronic and steric properties compared to the 4‑fluorophenyl, 4‑chlorophenyl, or 2‑furyl analogs available from screening libraries; consequently, substituting any of these analogs for the target compound in a structure–activity relationship (SAR) study or a biological assay risks losing the specific molecular recognition features that drive target engagement.

Quantitative Differentiation Evidence for (4-Ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone


Allosteric D1B Dopamine Receptor Potency: Furan-2-yl Analog vs. Target Scaffold

Although direct D1B affinity data for the target compound are not publicly available, its closest structurally characterized analog, BDBM48973 (2‑furanyl‑[2‑[(3‑methylphenyl)methylthio]‑4,5‑dihydroimidazol‑1‑yl]methanone), exhibits an EC50 of 0.0240 nM at the human D1B dopamine receptor [1]. The target compound differs solely by replacement of the 2‑furanyl group with a 4‑ethoxyphenyl substituent; the 3‑methylbenzyl thioether and dihydroimidazole core are identical. This single‑point structural variation predicts altered receptor‑binding pharmacodynamics, making the target compound a critical probe for dissecting the SAR of the D1B allosteric site.

Dopamine D1 receptor Allosteric modulator Imidazoline

Benzyl Thioether Metabolic Stability: 3-Methylbenzyl vs. 4-Chlorobenzyl and 3-Fluorobenzyl Analogs

The 3‑methylbenzyl thioether substituent in the target compound offers a distinct metabolic profile compared to halogenated benzyl analogs. In related 2‑(benzylthio)imidazoline series, 3‑fluorobenzyl and 4‑chlorobenzyl thioethers undergo rapid CYP450‑mediated S‑oxidation to sulfoxide and sulfone metabolites, often accompanied by loss of target affinity [1]. The electron‑donating 3‑methyl group on the target compound's benzyl ring slows S‑oxidation rates by approximately 2‑ to 5‑fold relative to the 4‑chlorobenzyl analog, based on in vitro microsomal half‑life measurements in closely related 4,5‑dihydro‑1H‑imidazole chemotypes [2].

Metabolic stability Cytochrome P450 Thioether oxidation

p38 MAP Kinase Inhibitory Profile: Class-Level Activity of 2-Thio-Substituted Imidazoles

2‑Thio‑substituted imidazole derivatives, including 4(5)‑aryl‑5(4)‑heteroaryl‑2‑thio‑substituted imidazoles, have been characterized as potent p38 MAP kinase inhibitors, with IC50 values in the low nanomolar range for optimized members of the series [1]. The target compound contains the 4‑ethoxyphenyl substituent that, in related series, enhances p38α binding through a hydrophobic pocket interaction not accessible to smaller 4‑fluoro or 4‑chloro analogs. While direct IC50 data for the target compound are not available, the 4‑ethoxyphenyl group is structurally analogous to the 4‑methoxyphenyl substituents that confer IC50 values of 50–200 nM against p38α in published 2‑thioimidazole series [2].

p38 MAP kinase Anti-inflammatory Imidazole thioether

D1A vs. D1B Receptor Selectivity Window: Scaffold-Dependent Differentiation

The 2‑furanyl analog BDBM48973 also shows activity at the human D1A dopamine receptor (data curated alongside D1B, assay AID 858) [1]. The D1A/D1B selectivity ratio in this scaffold is sensitive to the N‑acyl substituent; 2‑furanyl substitution favors D1B over D1A, whereas 4‑substituted benzoyl groups (including 4‑ethoxyphenyl) are expected to shift selectivity toward D1A or to broaden the D1‑like profile. The target compound thus provides a critical SAR tool for mapping the structural determinants of D1‑like receptor subtype selectivity.

D1A dopamine receptor D1B dopamine receptor Subtype selectivity

Physicochemical Differentiation: LogD7.4 and Solubility Prediction vs. Analog Series

Calculated LogD7.4 for (4‑ethoxyphenyl)(2‑((3‑methylbenzyl)thio)‑4,5‑dihydro‑1H‑imidazol‑1‑yl)methanone is approximately 3.8, compared to ~2.9 for the 2‑furanyl analog and ~4.5 for the 4‑chlorophenyl analog [1]. This intermediate lipophilicity positions the target compound in a favorable range for both CNS penetration (LogD 2–4) and aqueous solubility (>10 µM). The 4‑ethoxyphenyl group provides a balanced polarity that is distinct from the more polar furanyl and more lipophilic chlorophenyl analogs, offering a differentiated property profile for lead optimization.

LogD7.4 Aqueous solubility Drug-likeness

Defined Research and Industrial Application Scenarios for (4-Ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone


SAR Probe for D1‑Like Dopamine Receptor Allosteric Modulator Optimization

The target compound serves as a critical SAR probe in programs aimed at optimizing D1A/D1B selectivity. Its 4‑ethoxyphenyl substitution differentiates it from the sub‑nanomolar 2‑furanyl analog BDBM48973 (EC50 0.0240 nM at D1B), enabling systematic exploration of the N‑acyl pharmacophore and guiding the design of subtype‑selective allosteric modulators for neuropsychiatric indications [1].

p38 MAP Kinase Inhibitor Lead Expansion with Enhanced Metabolic Stability

The 3‑methylbenzyl thioether in the target compound provides a metabolically more stable alternative to halogenated benzyl analogs commonly used in p38 inhibitor series. By incorporating the 4‑ethoxyphenyl group, medicinal chemists can probe hydrophobic pocket interactions in p38α while mitigating the rapid S‑oxidation that limits the in vivo exposure of 4‑chlorobenzyl and 3‑fluorobenzyl analogs [2][3].

Chemical Biology Tool for Profiling Imidazoline‑Binding Site–Receptor Crosstalk

Given the established affinity of imidazoline derivatives for I1, I2, and D1‑like receptors, the target compound is well‑suited as a chemical probe to dissect the crosstalk between imidazoline binding sites and dopamine receptors. Its distinct substitution pattern (4‑ethoxyphenyl + 3‑methylbenzyl thioether) fills a gap in commercially available imidazoline screening libraries, which are dominated by 2‑BFI analogs and 4‑chlorophenyl derivatives [4].

Quote Request

Request a Quote for (4-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.